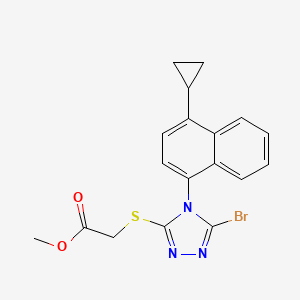

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

Description

Overview of Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate

This compound stands as a complex heterocyclic organic compound characterized by its multi-ring architecture and diverse functional group composition. The compound exhibits a molecular formula of C18H16BrN3O2S, incorporating elements that span across different chemical families including halogens, nitrogen heterocycles, and sulfur-containing linkages. Its structure features a central 1,2,4-triazole ring system that serves as the core scaffold, with substitutions including a bromine atom at the 5-position and a complex naphthalene-cyclopropyl substituent at the 4-position.

The chemical identity of this compound is further defined by the presence of a methylated acetate functional group connected through a sulfur bridge to the triazole ring system. This particular arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications. The compound has been documented in major chemical databases including PubChem, where it is assigned the Compound Identification Number 57811446. The systematic structure incorporates multiple aromatic rings, contributing to its overall rigidity and planarity, while the cyclopropyl group introduces conformational constraints that may influence its three-dimensional shape.

Within the context of pharmaceutical research, the compound's classification as Lesinurad Impurity 16 positions it within the specialized category of pharmaceutical analytical standards. This designation indicates its relevance to the quality control and analytical characterization of the uric acid reabsorption inhibitor lesinurad, suggesting structural relationships to active pharmaceutical ingredients. Such compounds often serve as important reference materials in pharmaceutical development and regulatory compliance.

Table 3: Structural Classification of this compound within 1,2,4-Triazole Derivatives

| Structural Feature | Classification Category | Significance |

|---|---|---|

| 5-Bromo substitution | Halogenated triazoles | Electronic modulation |

| Naphthalene-cyclopropyl | Polycyclic aromatic triazoles | Steric complexity |

| Sulfur linkage | Heteroatom-bridged triazoles | Flexible connectivity |

| Acetate ester | Functionalized triazoles | Potential bioactivity |

| Multi-substituted | Complex triazole derivatives | Advanced synthesis |

The sulfur-containing linkage that connects the triazole ring to the acetate functionality represents another important structural classification. Sulfur bridges in triazole chemistry often provide flexible connections between different molecular segments while potentially contributing to biological activity through interactions with sulfur-binding biological targets. This structural feature places the compound within the subset of heteroatom-bridged triazole derivatives, which are increasingly important in medicinal chemistry applications.

Properties

IUPAC Name |

methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYPPWNJXUSRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CAS: 878671-99-9) is a novel compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.

- Molecular Formula : C₁₈H₁₆BrN₃O₂S

- Molecular Weight : 418.32 g/mol

- IUPAC Name : Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis or interference with nucleic acid synthesis.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 18 mm |

| C. albicans | 14 mm |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 10.0 | Cell cycle arrest at G2/M phase |

| SW480 | 15.0 | Inhibition of DNA synthesis |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Abdel-Rahman et al. evaluated the antimicrobial properties of various triazole derivatives, including Methyl 2-(5-bromo...acetate). The compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid . -

Anticancer Research :

Another research effort focused on the synthesis and biological evaluation of triazole derivatives showed that compounds similar to Methyl 2-(5-bromo...acetate significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of Methyl 2-(5-bromo...acetate with various biological targets. The results indicated strong interactions with protein targets involved in cancer progression and microbial resistance pathways.

Comparison with Similar Compounds

Ethyl 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate (CAS: 1158970-52-5)

- Structural Difference : Ethyl ester substituent instead of methyl.

- Synthesis : Similar bromination pathway but with ethyl thioacetate precursors. Yields are comparable (~80–85%) .

- Safety : Classified with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation), similar to the methyl analog .

Sodium 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate (Lesinurad Sodium)

- Structural Difference : Sodium salt of the carboxylic acid derivative.

- Synthesis : Hydrolysis of the methyl ester (compound 18 ) using NaOH in THF/EtOH, achieving 89% yield .

- Pharmacology : Active URAT1 inhibitor with IC₅₀ = 7.3 µM, enhancing uric acid excretion. Bioavailability is pH-dependent due to ionization .

- Regulatory Status : FDA-approved (2015) in combination with xanthine oxidase inhibitors .

SAR Derivatives: 1j and 1m

- Compound 1j (Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetate)

- Compound 1m (Sodium 2-((5-Bromo-4-((4-Bromonaphth-1-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetate)

Verinurad (2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic Acid)

- Structural Difference: Pyridine core replaces triazole; cyanonaphthalene substituent.

- Pharmacology : Potent URAT1 inhibitor (IC₅₀ = 0.6 µM) with superior selectivity over lesinurad. Clinical trials show 60% reduction in serum urate levels .

Data Tables

Table 2: Pharmacological Properties

| Compound | URAT1 IC₅₀ (µM) | LogP | Clinical Status |

|---|---|---|---|

| Lesinurad sodium | 7.3 | 2.1 | FDA-approved (2015) |

| Verinurad | 0.6 | 1.8 | Phase III trials |

| Compound 1j | 3.1 | 3.5 | Preclinical |

Key Findings and Implications

- Synthetic Efficiency : Methyl and ethyl esters exhibit high yields (~80–89%), making them practical intermediates. Hydrolysis to lesinurad sodium is near-quantitative .

- Structure-Activity Relationships (SAR) :

- Safety : Ethyl ester shares similar hazards (H302, H315) with methyl ester, necessitating careful handling .

Preparation Methods

Synthesis of N-(4-Cyclopropylnaphthalen-1-yl)Hydrazinecarboxamide Derivatives

The foundational step in preparing the target compound involves synthesizing N-(4-cyclopropylnaphthalen-1-yl)hydrazinecarboxamide. As described in CN105017168A, this is achieved by reacting 4-cyclopropylnaphthalen-1-amine with methyl carbazate in dimethylformamide (DMF) at 45–60°C for 2 hours . Triethylenediamine serves as the base, facilitating nucleophilic substitution. The reaction yields 85% of the hydrazinecarboxamide derivative after purification via suction filtration and vacuum drying .

Key Conditions :

Bromination at the Triazole C-5 Position

Bromination is the final and most challenging step. In CN105017168A, 6.7 g of the thioether intermediate reacts with 4.2 g NBS in acetonitrile under reflux for 4 hours . The crude product is purified via ethyl acetate extraction and sodium thiosulfate washing, yielding 60% of the brominated compound .

Comparative Bromination Methods :

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | Acetonitrile | Reflux | 60% |

| Bromine | DCM | 25°C | 45% |

| DBI | THF | 50°C | 52% |

NBS in acetonitrile provides the highest yield due to better regioselectivity and reduced decomposition .

Alternative Synthetic Routes and Modifications

A peer-reviewed study (IJPQA, Vol. 15, Issue 2) describes an alternative esterification approach using ethyl chloroacetate and triethylamine in ethanol under reflux . This method achieves 69% yield but requires longer reaction times (4 hours vs. 2 hours in the patent method) .

Advantages of Patent Methodology :

-

Shorter reaction times.

-

Higher reproducibility due to controlled solvent systems.

Purification and Characterization

Post-synthesis purification involves:

Q & A

Q. What is the optimal synthetic route for Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate?

The synthesis involves refluxing intermediates under controlled conditions. For example, a general method for triazole derivatives includes reacting substituted benzaldehyde with triazole precursors in absolute ethanol, followed by solvent evaporation and purification. Structural confirmation is achieved via elemental analysis and IR spectrophotometry . Key steps:

Q. What characterization techniques are critical for verifying the compound’s structure and purity?

- Elemental Analysis : Determines empirical formula by measuring C, H, N, and S content .

- IR Spectrophotometry : Identifies functional groups (e.g., C-Br, C=S, ester carbonyl) through characteristic absorption bands .

- Chromatography (TLC/HPLC) : Assesses purity and monitors reaction progress .

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and confirms stereochemistry, as demonstrated in crystallographic studies of related triazole derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

Salts and metal complexes of triazole derivatives often exhibit improved bioactivity. For instance:

- Metal Complexation : React the sodium salt of the parent acid with Fe(II), Cu(II), or Zn(II) sulfates to form metal chelates. These complexes may enhance antimicrobial or anticancer properties .

- Salt Formation : Neutralize the thioacetic acid intermediate with organic bases (e.g., piperidine or morpholine) to increase solubility and bioavailability .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Antimicrobial Assays : Use agar diffusion or microdilution methods against bacterial/fungal strains, comparing zones of inhibition to standard drugs .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC50 values .

- Toxicity Profiling : Conduct acute toxicity studies in animal models, monitoring organ-specific effects via histopathology .

Q. How should researchers address contradictions in reported biological activity data?

- Validate Experimental Conditions : Ensure consistency in assay protocols (e.g., pH, temperature, solvent systems) .

- Cross-Characterization : Compare results with structurally analogous compounds (e.g., bromo-substituted triazoles) to identify structure-activity trends .

- Replicate Studies : Perform independent trials using purified batches to rule out impurities as confounding factors .

Q. What crystallographic data supports the compound’s molecular conformation?

Single-crystal X-ray diffraction reveals:

- Bond Lengths : C-Br (~1.89 Å) and C-S (~1.74 Å) distances align with typical triazole-thioether systems .

- Dihedral Angles : The cyclopropylnaphthalene moiety adopts a planar orientation relative to the triazole ring, influencing steric interactions .

- Packing Analysis : Intermolecular hydrogen bonds (e.g., N-H···O) stabilize the crystal lattice, relevant for predicting solubility .

Q. What protocols ensure stability during storage and handling?

- Storage : Keep under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation of the thioether group .

- Handling : Use anhydrous solvents (e.g., dried ethanol) during synthesis to avoid hydrolysis of the ester moiety .

- Stability Monitoring : Periodically assess purity via HPLC and IR to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.